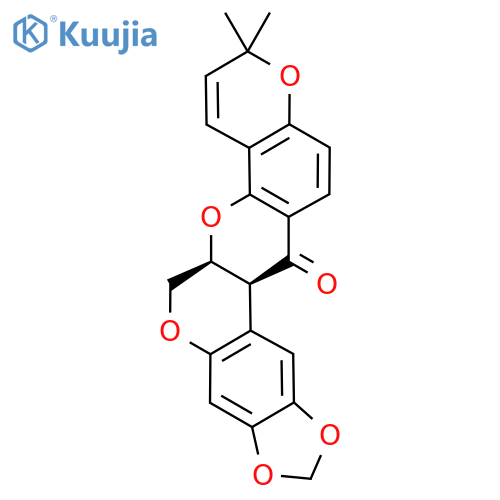Cas no 50376-38-0 (Millettone)

Millettone structure
Millettone 化学的及び物理的性質
名前と識別子
-
- MILLETTONE
- (5aS,12bS)-2,2-Dimethyl-5a,12b-dihydro-2H-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6H)-one
- 2H-[1,3]dioxolo[6,7][1]benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-13(6H)-one, 5a,12b-dihydro-2,2-dimethyl-, (5aS,12bS)-
- (?)-Millettone
- C10506
- LMPK12060020
- Q27107367
- SCHEMBL4742959
- (1S,14S)-7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-3(12),4(9),5,10,15,17(21),22-heptaen-13-one
- CHEBI:6937
- DTXSID80198434
- 50376-38-0
- Millettone
-
- インチ: 1S/C22H18O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8,18-19H,9-10H2,1-2H3/t18-,19+/m1/s1
- InChIKey: TXNSUHKZCOMFPN-MOPGFXCFSA-N
- ほほえんだ: O1C2C3C=CC(C)(C)OC=3C=CC=2C([C@H]2C3C=C4C(=CC=3OC[C@@H]12)OCO4)=O
計算された属性
- せいみつぶんしりょう: 378.11033829g/mol
- どういたいしつりょう: 378.11033829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 0
- 複雑さ: 689
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.2
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 3.6
Millettone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M213780-2.5mg |
Millettone |
50376-38-0 | 2.5mg |
$ 130.00 | 2022-06-04 | ||
| TRC | M213780-5mg |
Millettone |
50376-38-0 | 5mg |
$ 155.00 | 2022-06-04 | ||
| TRC | M213780-1mg |
Millettone |
50376-38-0 | 1mg |
$ 80.00 | 2022-06-04 |
50376-38-0 (Millettone) 関連製品
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
